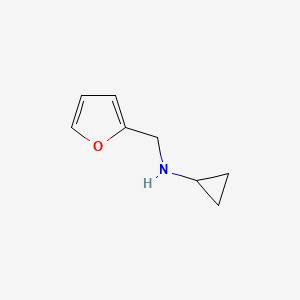

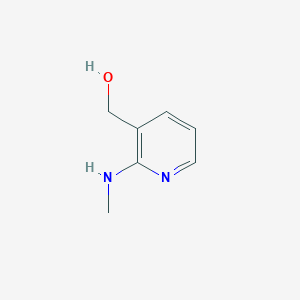

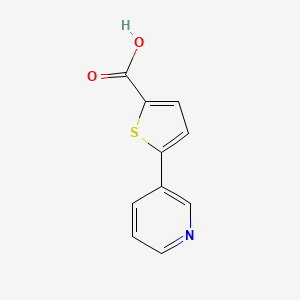

![molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 872196-57-1](/img/structure/B1309472.png)

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and derivatization techniques. For instance, the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids involves the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . Similarly, the synthesis of a sulfonate reagent for analytical derivatization in liquid chromatography was achieved by combining a fluorophore with a tertiary amino function . These methods could potentially be adapted for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid has been elucidated using various analytical techniques such as MS, NMR, and X-ray diffraction . For example, the crystal structure of a three-component complex involving piperidine was determined by single-crystal X-ray diffraction, which revealed hydrogen-bonded interactions and the role of water as a bridge between molecules . These techniques could be employed to determine the molecular structure of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and to understand its conformational properties.

Chemical Reactions Analysis

The chemical reactivity of piperidine and benzoic acid derivatives can be inferred from the studies on similar compounds. For example, the prenylated salicylic acid derivative exhibited anti-Helicobacter pylori activity and antimicrobial activity against various pathogens . The complexing ability of certain benzoic acid derivatives with metals such as nickel(ii) and copper(ii) was also reported . These findings suggest that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may also participate in biological interactions or form complexes with metals, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, such as solubility, melting point, and stability, can be deduced from the literature. For instance, the solubility of a compound in organic solvents and its removal after treatment with an aqueous acid solution were described . Additionally, the crystal structure analysis provides information on bond lengths and angles, which are indicative of the stability and reactivity of the compound . These properties are crucial for understanding the behavior of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in various environments and could guide its application in pharmaceutical or material science research.

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Drug Design

- Scientific Field : Pharmaceutical Industry

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Nucleus in Drug Discovery

- Scientific Field : Drug Discovery

- Application Summary : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDSGMHLAWWTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406371 |

Source

|

| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |

CAS RN |

872196-57-1 |

Source

|

| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

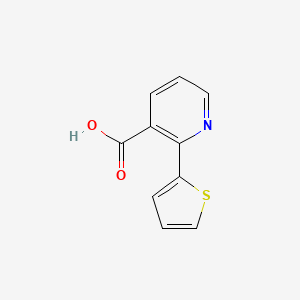

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)